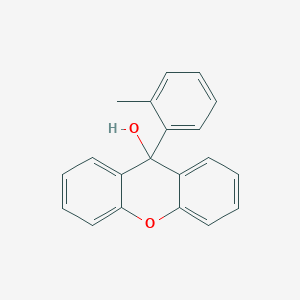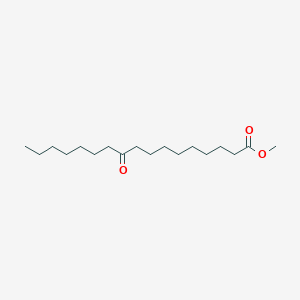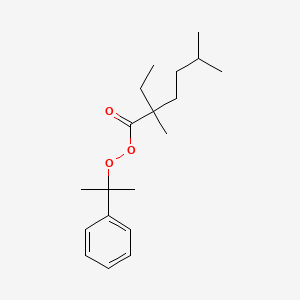
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is an organic peroxide compound Organic peroxides are known for their ability to decompose and release oxygen, making them useful in various chemical processes, including polymerization and oxidation reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate typically involves the reaction of 2-phenylpropan-2-ol with 2-ethyl-2,5-dimethylhexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and stabilizers is also common to enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Decomposition: Upon heating or exposure to certain catalysts, it decomposes to release oxygen and form phenylpropan-2-yl radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and organic solvents. Conditions typically involve moderate temperatures and controlled atmospheres.
Decomposition: This reaction is often induced by heat or light, sometimes in the presence of radical initiators.
Substitution: Reagents such as halogens or nucleophiles are used under mild to moderate conditions.
Major Products Formed
Oxidation: Products include oxidized organic compounds and water.
Decomposition: Major products are phenylpropan-2-yl radicals and oxygen.
Substitution: Products vary depending on the substituent introduced but often include halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions to create various polymers and copolymers.
Biology: Investigated for its potential role in oxidative stress studies and as a tool to generate reactive oxygen species in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for synthesizing pharmaceutical intermediates.
Industry: Utilized in the production of plastics, resins, and other materials requiring controlled polymerization processes.
Wirkmechanismus
The mechanism of action of 2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate involves the decomposition of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive intermediates that drive the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylpropan-2-yl benzodithioate
- 2-Phenyl-2-propanol
- Cumyl dithiobenzoate
Uniqueness
2-Phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate is unique due to its dual functional groups, which allow it to participate in both oxidation and polymerization reactions. This dual functionality makes it a versatile compound in various chemical processes, distinguishing it from other similar compounds that may only possess one type of reactivity.
Eigenschaften
Molekularformel |
C19H30O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-phenylpropan-2-yl 2-ethyl-2,5-dimethylhexaneperoxoate |
InChI |
InChI=1S/C19H30O3/c1-7-19(6,14-13-15(2)3)17(20)21-22-18(4,5)16-11-9-8-10-12-16/h8-12,15H,7,13-14H2,1-6H3 |
InChI-Schlüssel |
UTFZIZRBHWOWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCC(C)C)C(=O)OOC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



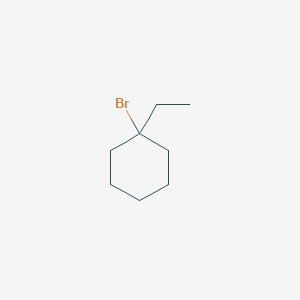
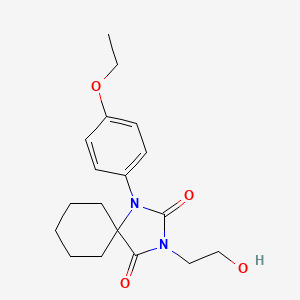
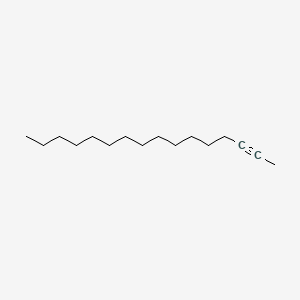
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

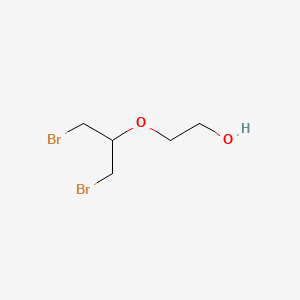
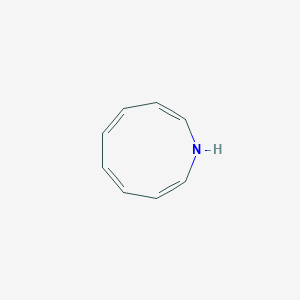
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)

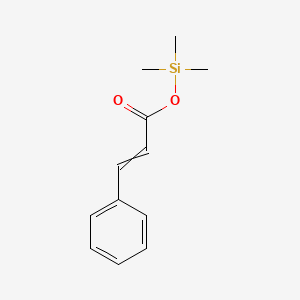
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
